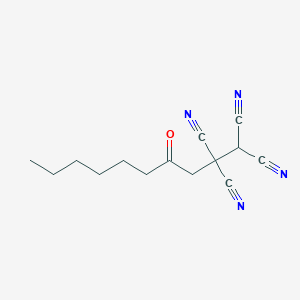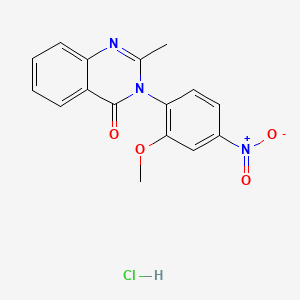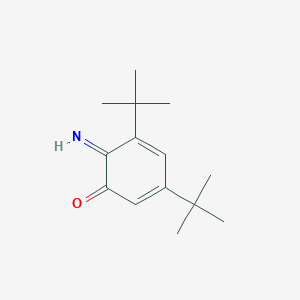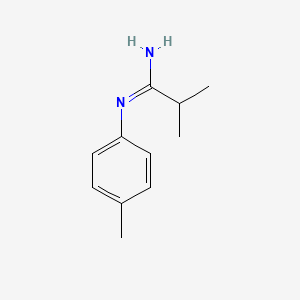
(1E)-2-Methyl-N'-(4-methylphenyl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide: is an organic compound characterized by its unique structure, which includes a methyl group and a phenyl group attached to a propanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide typically involves the reaction of 2-methylpropanimidamide with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imidamide group to amine or other reduced forms.
Substitution: The methyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical studies.
Medicine: In medicine, (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs or treatments for various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-Methylpropiophenone: An aromatic ketone with similar structural features.
2-Methylpropanimidamide: A related compound with a similar imidamide backbone.
Uniqueness: (1E)-2-Methyl-N’-(4-methylphenyl)propanimidamide is unique due to its specific combination of methyl and phenyl groups attached to the imidamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
| 90140-37-7 | |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-methyl-N'-(4-methylphenyl)propanimidamide |
InChI |
InChI=1S/C11H16N2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,12,13) |
Clé InChI |
BYXRCENVSMZADT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)





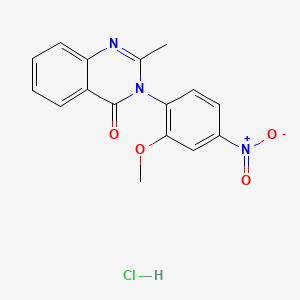
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
